molecular formula C8H6F2O B1319552 3,4-Difluoro-5-methylbenzaldehyde CAS No. 1017778-64-1

3,4-Difluoro-5-methylbenzaldehyde

Cat. No.: B1319552
CAS No.: 1017778-64-1
M. Wt: 156.13 g/mol
InChI Key: JYJHDXILRBVZBI-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 5 position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluoro-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorotoluene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluoro-5-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methylbenzaldehyde depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. These substituents affect the compound’s electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-2-methylbenzaldehyde
  • 3,4-Difluoro-5-methylbenzoic acid
  • 3,4-Difluoro-5-methylbenzyl alcohol
  • 3,4-Difluoro-5-methylaniline

Uniqueness

3,4-Difluoro-5-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective organic transformations and as a precursor for various functionalized derivatives .

Properties

IUPAC Name

3,4-difluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJHDXILRBVZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602593
Record name 3,4-Difluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-64-1
Record name 3,4-Difluoro-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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